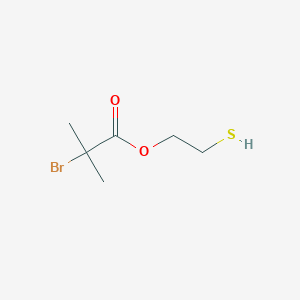
4-Hydroxy-3-phenylbenzoic acid
概要
説明
4-Hydroxy-3-phenylbenzoic acid is an organic compound with the molecular formula C13H10O3. It is a derivative of benzoic acid, featuring a hydroxyl group (-OH) and a phenyl group attached to the benzene ring. This compound is known for its crystalline structure and is used in various research and industrial applications.
作用機序
Target of Action
It is known that similar compounds, such as 4-hydroxybenzoic acid, have been found to inhibit the growth of laccase-producing phytopathogenic fungi .
Mode of Action
It is known that 4-hydroxybenzoic acid derivatives exhibit antifungal activity, potentially by interacting with and inhibiting the enzymes produced by the fungi .
Biochemical Pathways
4-hydroxybenzoic acid is known to be involved in the microbial shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids and other secondary metabolites .
Pharmacokinetics
It is known that similar compounds, such as 4-hydroxybenzoic acid, are absorbed and metabolized by various organisms, including bacteria .
Result of Action
It is known that 4-hydroxybenzoic acid derivatives can inhibit the growth of certain fungi, suggesting that they may have antimicrobial properties .
生化学分析
Biochemical Properties
4-Hydroxy-3-phenylbenzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the shikimate and phenylpropanoid pathways, which are crucial for the biosynthesis of phenolic compounds . These interactions often involve hydroxylation and methoxylation reactions, which modify the aromatic ring structure of the compound .
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain transcription factors, leading to changes in gene expression . Additionally, it can impact cellular metabolism by influencing the activity of metabolic enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context . For instance, it has been shown to inhibit certain enzymes involved in oxidative stress responses, thereby modulating cellular redox states . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable at room temperature, but its activity can decrease over extended periods . Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can have beneficial effects, such as antioxidant and anti-inflammatory properties . At higher doses, it may exhibit toxic or adverse effects, including potential cytotoxicity and disruption of normal cellular functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the shikimate and phenylpropanoid pathways . These pathways are essential for the biosynthesis of various phenolic compounds. The compound interacts with enzymes such as phenylalanine ammonia-lyase and cinnamate-4-hydroxylase, which play key roles in these pathways . These interactions can affect metabolic flux and the levels of various metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate its movement across cellular membranes and its localization within specific cellular compartments . The compound’s distribution can influence its overall activity and function within the cell .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize in various cellular compartments, including the cytoplasm and nucleus . This localization is often directed by specific targeting signals and post-translational modifications . The compound’s activity can be influenced by its localization, as it may interact with different biomolecules in different cellular compartments .
準備方法
Synthetic Routes and Reaction Conditions
4-Hydroxy-3-phenylbenzoic acid can be synthesized through several methods:
Carbonation of 2-phenylphenol alkali metal salt: This method involves the carbonation of a 2-phenylphenol alkali metal salt in the presence of a liquid N,N-dialkylcarboxamide such as dimethylformamide.
Oxidation of Alkali-Metal Salt of p-Cresol: This method involves the oxidation of the alkali-metal salt of p-cresol.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
4-Hydroxy-3-phenylbenzoic acid undergoes various chemical reactions, including:
Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.
Electrophilic Substitution: Reactions such as nitration, sulfonation, or halogenation primarily occur at the ortho position relative to the hydroxyl group.
Decarboxylation: At temperatures above 200°C, it forms phenol and carbon dioxide.
Common Reagents and Conditions
Esterification: Alcohols and acid catalysts (e.g., sulfuric acid).
Electrophilic Substitution: Nitrating agents, sulfonating agents, or halogenating agents.
Decarboxylation: High temperatures (above 200°C).
Major Products Formed
Esterification: 4-hydroxybenzoate esters.
Electrophilic Substitution: Substituted derivatives of this compound.
Decarboxylation: Phenol and carbon dioxide.
科学的研究の応用
4-Hydroxy-3-phenylbenzoic acid has several applications in scientific research:
類似化合物との比較
4-Hydroxy-3-phenylbenzoic acid can be compared with other similar compounds:
4-Hydroxybenzoic acid: Both compounds have a hydroxyl group, but 4-Hydroxybenzoic acid lacks the phenyl group attached to the benzene ring.
3-Hydroxybenzoic acid: Similar structure but with the hydroxyl group in a different position on the benzene ring.
2-Hydroxybenzoic acid (Salicylic acid): Known for its use in pharmaceuticals, particularly in acne treatment.
Conclusion
This compound is a versatile compound with significant applications in various fields of research and industry. Its unique structure and reactivity make it a valuable compound for synthetic chemistry, biological studies, and potential therapeutic uses.
特性
IUPAC Name |
4-hydroxy-3-phenylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c14-12-7-6-10(13(15)16)8-11(12)9-4-2-1-3-5-9/h1-8,14H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPADJMFUBXMZNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401268752 | |
| Record name | 6-Hydroxy[1,1′-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401268752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92379-11-8 | |
| Record name | 6-Hydroxy[1,1′-biphenyl]-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92379-11-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Hydroxy[1,1′-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401268752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxy-3-phenylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-Benzyl-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3195595.png)




![N-cyclohexyl-N-methyl-1H-imidazo[4,5-b]pyridin-7-amine](/img/structure/B3195618.png)

![2-(2-Bromophenyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B3195632.png)

![6-bromo-2,3-dimethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B3195650.png)




